4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid
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Overview
Description
4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple phenyl and sulfonic acid groups, making it highly versatile in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid typically involves a multi-step process. One common method starts with the preparation of tetraphenylporphyrin, followed by sulfonation and subsequent functionalization to introduce the desired sulfonic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid and high temperatures to achieve the sulfonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated porphyrin derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Employed in studies related to oxygen transport and photosynthesis, given its structural similarity to natural porphyrins.
Medicine: Investigated for potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of 4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid involves its ability to interact with various molecular targets and pathways. Its structure allows it to bind to metal ions, facilitating electron transfer reactions. This property makes it an effective catalyst in various chemical processes. Additionally, its ability to generate reactive oxygen species under light exposure is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: A water-soluble porphyrin with similar sulfonic acid groups, used in catalysis and structural studies.
4,4′,4′′,4′′′-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid): Another sulfonated porphyrin used in spectrophotometric detection of transition metals.
Uniqueness
4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid stands out due to its specific arrangement of phenyl and sulfonic acid groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over chemical interactions and reactions .
Properties
Molecular Formula |
C44H30N4O6S2 |
---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
4-[15,20-diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-26,46-47H,(H,49,50,51)(H,52,53,54) |
InChI Key |
BVICONUWMDMSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3 |
Origin of Product |
United States |
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